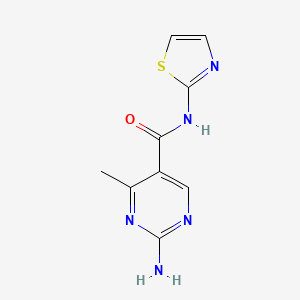
5,6-二溴-2-(2,4-二氯苯基)-1,3-二氧戊环
描述
Synthesis Analysis
The synthesis of related compounds involves copolymerization reactions. For instance, BMDO has been copolymerized with methacrylic acid using a free radical initiator, resulting in the in situ formation of new vinyl monomers . Similarly, BMDO has been copolymerized with n-butyl acrylate using atom transfer radical polymerization (ATRP), which was initiated by ethyl 2-bromoisobutyrate and catalyzed by a copper complex . These methods could potentially be adapted for the synthesis of 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane by choosing appropriate monomers and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane has been characterized using NMR techniques and X-ray structural analysis . These compounds typically exhibit a chair conformation, and the orientation of substituents can be equatorial, which affects their reactivity and physical properties. Density functional theory (DFT) calculations can be used to predict the conformational behavior and potential barriers for internal rotation .
Chemical Reactions Analysis
The reactivity of BMDO in copolymerization reactions has been studied, and the reactivity ratios with different monomers have been determined . The presence of the 1,3-dioxepane ring influences the reactivity and the resulting copolymer structure. For example, BMDO can undergo quantitative ring opening during copolymerization . These findings suggest that 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane may also participate in various chemical reactions, potentially leading to ring-opening or the formation of new copolymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of BMDO and its copolymers have been characterized, including their degradation behavior . The presence of halogen substituents and the 1,3-dioxepane ring structure are likely to influence the properties of 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane, such as its solubility, thermal stability, and reactivity towards other chemicals. These properties are crucial for determining the compound's potential applications in organic synthesis or as a bactericidal compound .
科学研究应用
共聚和材料合成
与苯乙烯的共聚:研究了 5,6-苯并-2-亚甲基-1,3-二氧戊环(与 5,6-二溴-2-(2,4-二氯苯基)-1,3-二氧戊环相关的化合物)与苯乙烯的共聚行为。这项研究有助于理解使用核磁共振技术对这种共聚物的结构表征,包括它们的降解行为 (Wickel 和 Agarwal,2003 年)。
可降解的基于 PEG 的共聚物用于生物医学应用:探索了环酮缩醛(包括 5,6-苯并-2-亚甲基-1,3-二氧戊环)与低聚(乙二醇)甲基醚甲基丙烯酸酯的共聚。这项技术旨在创造可降解的基于 PEG 的共聚物,有望用于生物医学 (Delplace 等人,2013 年)。
与正丁基丙烯酸酯的共聚:探讨了 5,6-苯并-2-亚甲基-1,3-二氧戊环与正丁基丙烯酸酯的 ATRP 共聚,重点关注单体的反应率和共聚物的溶解降解行为 (Huang、Gil 和 Matyjaszewski,2005 年)。
生物医学应用
聚合物纳米颗粒作为药物载体:研究了使用 5,6-苯并-2-亚甲基-1,3-二氧戊环通过统计自由基共聚创建聚合物纳米颗粒。这些纳米颗粒表现出作为可生物降解药物载体的潜力,特别是由于它们增强的细胞摄取和药理作用 (Siebert 等人,2012 年)。
与甲基丙烯酸共聚以获得不同的结构:5,6-苯并-2-亚甲基-1,3-二氧戊环与甲基丙烯酸的自由基共聚可以产生各种共聚物结构,为共聚和潜在的新应用提供了一种新方法 (Ren、Speyerer 和 Agarwal,2007 年)。
化学合成和分析
自由基开环聚合:表征了 5,6-苯并-2-亚甲基-1,3-二氧戊环的自由基开环聚合行为,有助于了解聚合物合成以及创造具有独特性能的新材料的潜力 (Yuan、Pan 和 Tang,2001 年)。
在超临界抗溶剂中制备细颗粒:使用超临界抗溶剂技术生产聚(N-乙烯基-2-吡咯烷酮-共-2-亚甲基-1,3-二氧戊环)的细颗粒,探索颗粒合成的新方法 (Choi、Lee、Kwon 和 Kim,2006 年)。
属性
IUPAC Name |
5,6-dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2Cl2O2/c12-8-4-16-11(17-5-9(8)13)7-2-1-6(14)3-10(7)15/h1-3,8-9,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAWYKFXGMWDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC(O1)C2=C(C=C(C=C2)Cl)Cl)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236703 | |
| Record name | 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
CAS RN |
317820-37-4 | |
| Record name | 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317820-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]amino]benzonitrile](/img/structure/B3035234.png)
![[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate](/img/structure/B3035235.png)

![[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035238.png)
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035239.png)
![[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035240.png)
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B3035241.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035243.png)
![3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035245.png)


![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3035250.png)
![4-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B3035253.png)
![[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate](/img/structure/B3035255.png)